(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol
Overview
Description
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is a chiral compound with a cyclopentanol core substituted with a 2-chlorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a 2-chlorophenyl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient chiral resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentanone.
Reduction: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine
Research is ongoing to explore the pharmacological properties of this compound, including its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to the active site of enzymes, while the chiral cyclopentanol core can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[2-(2-bromophenyl)ethynyl]cyclopentan-1-ol
- (1R,2S)-2-[2-(2-fluorophenyl)ethynyl]cyclopentan-1-ol
- (1R,2S)-2-[2-(2-methylphenyl)ethynyl]cyclopentan-1-ol
Uniqueness
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO/c14-12-6-2-1-4-10(12)8-9-11-5-3-7-13(11)15/h1-2,4,6,11,13,15H,3,5,7H2/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJKNTFFDSWILM-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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